2,5-Dimethyl-4-(methylthio)benzoic acid 2,5-Dimethyl-4-(methylthio)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18795561
InChI: InChI=1S/C10H12O2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol

2,5-Dimethyl-4-(methylthio)benzoic acid

CAS No.:

Cat. No.: VC18795561

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-4-(methylthio)benzoic acid -

Specification

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
IUPAC Name 2,5-dimethyl-4-methylsulfanylbenzoic acid
Standard InChI InChI=1S/C10H12O2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Standard InChI Key HZFJKTRQLCCAKF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1SC)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic IUPAC name is 2,5-dimethyl-4-(methylsulfanyl)benzoic acid, with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 212.28 g/mol . Its structure consists of a benzoic acid backbone substituted with:

  • Two methyl (-CH₃) groups at positions 2 and 5

  • A methylthio (-S-CH₃) group at position 4

The presence of these substituents introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource Inference
Molecular FormulaC₁₀H₁₂O₂SCalculated from analogs
Exact Mass212.0538 g/molComputed via PubChem
Topological Polar Surface Area54.6 ŲBased on benzoic acid
LogP (Octanol-Water)2.81Estimated via analogy

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,5-dimethyl-4-(methylthio)benzoic acid can be extrapolated from methods used for structurally related compounds, such as 4-(methylthio)benzoic acid and 4-((2-hydroxyethyl)thio)benzoic acid .

Phase-Transfer Catalyzed Alkylation

A patented method for methylthio-substituted benzoic acids involves:

  • Substitution Reaction: Reacting 2,5-dimethyl-4-chlorobenzoic acid with sodium methyl mercaptide (NaSMe) in the presence of a resin-immobilized quaternary ammonium salt as a phase-transfer catalyst .

  • Reaction Conditions:

    • Temperature: 70–110°C

    • Solvent: Xylene or monochlorobenzene

    • Molar Ratios: Chlorobenzoic acid:NaSMe = 1:1–1:10

  • Acidification: Post-reaction, the mixture is acidified with HCl to precipitate the crude product, followed by distillation for purification .

Oxidation of Thioether Precursors

An alternative route involves the oxidation of 4-mercapto-2,5-dimethylbenzoic acid using methyl iodide under basic conditions :
4-SH-2,5-Me2C6H2COOH+CH3INaOH4-SMe-2,5-Me2C6H2COOH+NaI\text{4-SH-2,5-Me}_2\text{C}_6\text{H}_2\text{COOH} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{4-SMe-2,5-Me}_2\text{C}_6\text{H}_2\text{COOH} + \text{NaI}
This method achieves yields >90% when conducted in dimethylformamide (DMF) at 25°C .

Physicochemical Properties

Thermal Stability

While direct data for the title compound is unavailable, analogs like 4-(methylthio)benzoic acid exhibit:

  • Melting Point: 293–298°C (purified via distillation)

  • Boiling Point: ~300°C (estimated for C₁₀H₁₂O₂S)

Solubility Profile

The compound’s solubility is governed by its polar carboxylic acid group and hydrophobic substituents:

  • Water: <0.1 g/L (predicted)

  • Organic Solvents:

    • Ethyl acetate: 25–30 g/L

    • Dichloromethane: 50–60 g/L

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methylthio-substituted benzoic acids are pivotal in synthesizing protease inhibitors and kinase modulators. For example, the MDPI study highlights their use in solid-phase peptide synthesis (SPPS) as safety-catch linkers . The methylthio group’s oxidation to sulfone derivatives enables controlled release of peptides under basic conditions .

Agrochemicals

The compound’s lipophilicity (LogP ≈ 2.81) makes it a candidate for herbicide formulations, where enhanced membrane permeability is critical.

ParameterRequirement
Temperature2–8°C (refrigerated)
Light SensitivityAmber glass containers
IncompatibilitiesStrong oxidizers, bases

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